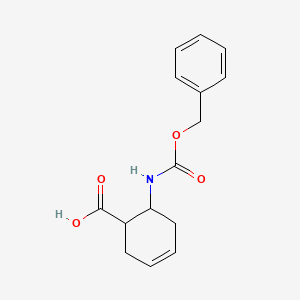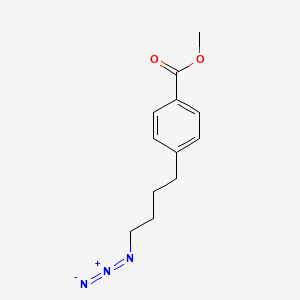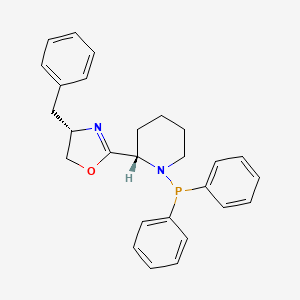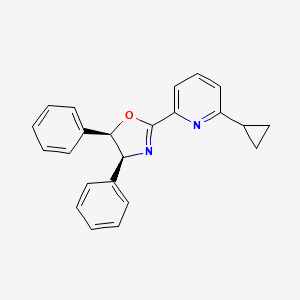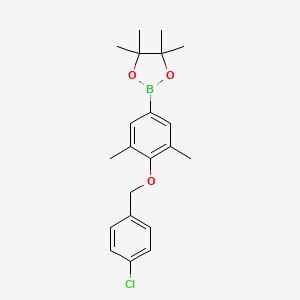![molecular formula C44H30N4 B8231776 2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8231776.png)
2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its quaterphenyl backbone, which is substituted with acetonitrilato groups, enhancing its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quaterphenyl Backbone: The initial step involves the synthesis of the quaterphenyl backbone through a series of coupling reactions, such as Suzuki or Stille coupling, using appropriate halogenated phenyl precursors and palladium catalysts.
Introduction of Acetonitrilato Groups: The acetonitrilato groups are introduced via nucleophilic substitution reactions. This step often requires the use of acetonitrile and a strong base, such as sodium hydride, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl involves its interaction with specific molecular targets and pathways. The acetonitrilato groups enhance its binding affinity to certain enzymes or receptors, facilitating its biological activity. Additionally, the quaterphenyl backbone provides structural stability and allows for efficient electron transfer, which is crucial in applications like OLEDs and photovoltaic cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: Known for its photophysical properties and used in OLEDs.
4,4’-Bis(diethylamino)benzophenone: Utilized as a photoinitiator in polymerization reactions.
4,4’-Bis(2,6-di-tert-butylphenol): Acts as an antioxidant in polymer stabilization.
Uniqueness
4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl stands out due to its combination of acetonitrilato groups and quaterphenyl backbone, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials with specific electronic and photophysical properties.
Eigenschaften
IUPAC Name |
2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4/c45-21-17-31-1-9-35(10-2-31)39-25-40(36-11-3-32(4-12-36)18-22-46)28-43(27-39)44-29-41(37-13-5-33(6-14-37)19-23-47)26-42(30-44)38-15-7-34(8-16-38)20-24-48/h1-16,25-30H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSFOXHNZFIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)CC#N)C5=CC=C(C=C5)CC#N)C6=CC=C(C=C6)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
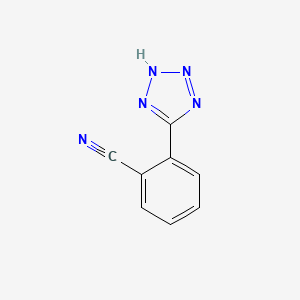

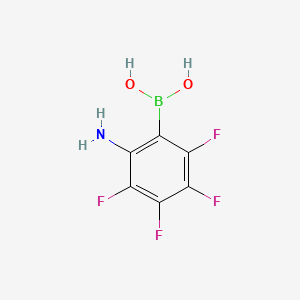

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;phosphoric acid](/img/structure/B8231738.png)
![9H-fluoren-9-ylmethyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate](/img/structure/B8231743.png)
